(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide
Description
The compound “(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide” is an acrylamide derivative featuring a furan-2-yl group conjugated to an acrylamide backbone, with a substituted 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl moiety at the nitrogen position. The methoxy group on the indenyl ring may enhance solubility and pharmacokinetic properties compared to non-polar analogs .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMWIWAPQDLCCV-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acrylamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be characterized by its unique structure, which includes a furan ring and an indene derivative. This structural configuration is significant for its biological interactions.
The compound is believed to act as a modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that compounds with similar structures can influence neuronal pathways involved in anxiety and depression by modulating these receptors.
2. Anxiolytic Effects
A study highlighted that derivatives of furan acrylamides, including those similar to this compound, exhibit anxiolytic-like activity in animal models. Specifically, (E)-3-furan-2-yl-N-p-tolyl-acrylamide demonstrated significant anxiolytic effects at doses as low as 0.5 mg/kg in mice, suggesting that the furan moiety may enhance the anxiolytic properties through interaction with α7 nAChRs .
Case Study 1: Anxiolytic Activity in Mice
In a controlled experiment using the elevated plus maze and novelty suppressed feeding tests, it was demonstrated that the administration of a related furan derivative resulted in reduced anxiety-like behavior in mice. The anxiolytic effect was attributed to the selective activation of α7 nAChRs .
Case Study 2: Antimicrobial Screening
Another study evaluated various furan derivatives for their antimicrobial properties. Among these, certain derivatives displayed significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents based on furan structures .
Data Tables
| Activity Type | Compound | Tested Concentration (µM) | Effect Observed |
|---|---|---|---|
| Anxiolytic | Furan Derivative | 0.5 - 1.0 | Reduced anxiety |
| Antibacterial | Furan Derivative | 4.69 - 156.47 | Inhibition of growth |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Trends
Substituent Effects on Bioactivity: The sulfamoylphenyl group in (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide enhances helicase inhibition, likely due to hydrogen bonding with viral nsp13 . In contrast, the methoxy-dihydroindenyl group in the target compound may improve blood-brain barrier penetration, as seen in TRPV1 modulators like AMG8562 . Methylation of the acrylamide nitrogen (DM490) reduces antinociceptive efficacy compared to non-methylated analogs, highlighting the importance of hydrogen-bonding capacity at this position .
Antiviral vs. Neurological Targets: Furan-containing acrylamides with sulfonamide or morpholino groups (e.g., 27a) are prioritized for antimicrobial or antiviral applications , whereas dihydroindenyl-substituted analogs (e.g., AMG8562) are optimized for CNS targets due to their balanced lipophilicity and metabolic stability .
Thermodynamic and Synthetic Considerations: Morpholinophenyl derivatives (27a, 27b) exhibit high melting points (>200°C), suggesting strong crystalline packing forces, which may complicate formulation . The target compound’s methoxy group could disrupt crystallization, enhancing solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
